2-[(4-Chlorophenyl)methylthio]-5-oxo-6,7,8-trihydroquinoline-3-carbonitrile
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Overview
Description
The compound “2-[(4-Chlorophenyl)methylthio]-5-oxo-6,7,8-trihydroquinoline-3-carbonitrile” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a chlorophenyl group, a methylthio group, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, molecular weight, and the presence of functional groups would all influence its properties .Mechanism of Action
Target of Action
The primary target of the compound is currently unknown . Similar compounds have been found to interact withprothrombin , a protein involved in blood coagulation .
Mode of Action
This could potentially alter cellular processes, although the specific changes would depend on the nature of the target protein .
Biochemical Pathways
If the compound does indeed target prothrombin, it could potentially affect thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . If the compound does indeed target prothrombin, it could potentially affect blood coagulation, leading to changes in clotting time .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-4-11(5-7-13)10-22-17-12(9-19)8-14-15(20-17)2-1-3-16(14)21/h4-8H,1-3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWJWLXNHDPOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C#N)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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